![molecular formula C14H16N2O3 B4431050 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4431050.png)
3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide, also known as EMIM, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamides and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to enhance the activity of GABA-A receptors, which can lead to increased inhibitory neurotransmission. It has also been shown to modulate the activity of certain ion channels, which can have implications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potential to modulate the activity of certain ion channels and receptors in the brain. This can be useful for studying the underlying mechanisms of various neurological disorders. However, one limitation of using this compound is its potential to interact with other compounds in the brain, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to study its effects on other ion channels and receptors in the brain, which can provide a more comprehensive understanding of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various neurological disorders. Finally, more studies are needed to determine the long-term effects of this compound on the brain and other physiological systems.
Scientific Research Applications
3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
3-ethyl-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-12-13(9(2)19-16-12)14(17)15-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJNULGULQMBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.